4-Isopropoxypiperidine

Descripción general

Descripción

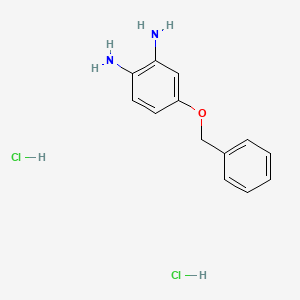

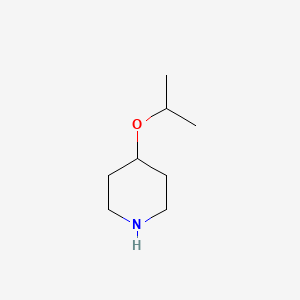

4-Isopropoxypiperidine is a chemical compound that belongs to the class of piperidine derivatives. It is commonly used in medical, environmental, and industrial research due to its unique properties. It exists in two forms: 4-Isopropoxy-piperidine hydrochloride with a molecular weight of 179.69 and 4-Isopropoxy-piperidine with a molecular weight of 143.23 .

Molecular Structure Analysis

The InChI code for 4-Isopropoxypiperidine hydrochloride is 1S/C8H17NO.ClH/c1-7(2)10-8-3-5-9-6-4-8;/h7-9H,3-6H2,1-2H3;1H . For 4-Isopropoxypiperidine, the InChI code is 1S/C8H17NO/c1-7(2)10-8-3-5-9-6-4-8/h7-9H,3-6H2,1-2H3 .Physical And Chemical Properties Analysis

4-Isopropoxypiperidine hydrochloride is an off-white solid , while 4-Isopropoxypiperidine is a light yellow to colorless liquid . The exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not specified in the search results.Aplicaciones Científicas De Investigación

Pharmacology

Application Summary

4-Isopropoxypiperidine is utilized in pharmacology for the synthesis of various pharmacologically active compounds due to its structural significance as a piperidine derivative .

Methods of Application

The compound is often used as a building block in multi-step synthetic processes. It undergoes reactions like alkylation, acylation, and others to yield derivatives with potential pharmacological activities .

Results and Outcomes

The derivatives of 4-Isopropoxypiperidine have been found to exhibit a range of biological activities, including antifungal properties against Aspergillus and Candida species through the inhibition of fungal ergosterol biosynthesis .

Organic Synthesis

Application Summary

In organic synthesis, 4-Isopropoxypiperidine serves as a versatile intermediate for constructing complex molecular architectures .

Methods of Application

It is involved in reactions such as cyclization and cycloaddition, which are pivotal for synthesizing substituted piperidines and related heterocycles .

Results and Outcomes

The use of 4-Isopropoxypiperidine in organic synthesis has enabled the development of efficient methods for creating biologically active molecules, contributing to the diversity of synthetic medicinal chemistry .

Drug Design

Application Summary

4-Isopropoxypiperidine plays a role in drug design by contributing to the structural framework of new drug candidates .

Methods of Application

Its incorporation into drug molecules can modulate physicochemical properties, enhance biological activities, and improve pharmacokinetic profiles .

Results and Outcomes

Chiral piperidine scaffolds, including those derived from 4-Isopropoxypiperidine, have been shown to reduce cardiac hERG toxicity, a critical factor in drug safety evaluations .

Medicinal Chemistry

Application Summary

In medicinal chemistry, 4-Isopropoxypiperidine is recognized for its role in the synthesis of compounds with significant therapeutic effects .

Methods of Application

It is used to synthesize derivatives that are then screened for various biological activities, such as anticancer, antihypertensive, and antimicrobial properties .

Results and Outcomes

Studies have identified piperidine derivatives, including those related to 4-Isopropoxypiperidine, as potent anticancer agents with the ability to treat conditions like prostate cancer .

Biochemistry

Application Summary

In biochemistry, 4-Isopropoxypiperidine derivatives are explored for their therapeutic properties, including anticancer potential .

Methods of Application

Biochemical assays and cell line studies are conducted to understand the molecular mechanisms by which these derivatives exert their effects .

Results and Outcomes

Piperidine compounds have been found to regulate crucial signaling pathways in cancer, such as STAT-3, NF-κB, and PI3k/Akt, highlighting their potential as clinical agents .

Industrial Applications

Application Summary

4-Isopropoxypiperidine is available for purchase as a reagent for research and development in various industrial applications .

Methods of Application

It is supplied as a hydrochloride salt and used in chemical synthesis processes within industrial settings .

.

This analysis provides a detailed overview of the diverse applications of 4-Isopropoxypiperidine in scientific research, highlighting its importance across different scientific fields.

Antiviral Research

Application Summary

4-Isopropoxypiperidine derivatives have been investigated for their antiviral properties, particularly against influenza and SARS-CoV-2 viruses .

Methods of Application

Benzyl-piperidines, including 4,4-disubstituted N-benzyl piperidines, have been synthesized and tested for their ability to inhibit viral replication through interactions with specific viral proteins .

Results and Outcomes

These compounds have shown activity against different viruses, such as inhibiting the H1N1 influenza virus through specific hemagglutinin fusion peptide interaction. Additionally, potential inhibitors of SARS-CoV-2 with a piperidine core have been discovered .

Chemical Synthesis

Application Summary

4-Isopropoxypiperidine is used in chemical synthesis as a reagent for developing various industrial chemicals .

Methods of Application

It is often supplied as a hydrochloride salt and utilized in synthesis processes to create a wide range of chemicals within industrial settings .

Neuropharmacology

Application Summary

In neuropharmacology, 4-Isopropoxypiperidine is a key intermediate in the synthesis of compounds targeting neurological disorders .

Methods of Application

Derivatives of 4-Isopropoxypiperidine are synthesized and tested for their efficacy in modulating neurotransmitter systems, which are crucial in treating conditions like depression and anxiety .

Results and Outcomes

Some derivatives have shown promise in preclinical trials, indicating potential therapeutic benefits for neurological conditions .

Agrochemical Development

Application Summary

4-Isopropoxypiperidine is also used in the development of agrochemicals, such as pesticides and herbicides .

Methods of Application

Its derivatives are incorporated into agrochemical formulations and tested for their effectiveness in controlling pests and weeds .

Results and Outcomes

The application of these compounds has led to the development of new, more effective agrochemical products .

Material Science

Application Summary

In material science, 4-Isopropoxypiperidine derivatives are explored for their potential use in creating novel materials with unique properties .

Methods of Application

These derivatives are used in the synthesis of polymers and other materials that require specific structural features for enhanced performance .

Results and Outcomes

Research has yielded materials with improved characteristics, such as increased durability or specialized functionalities .

Catalysis

Application Summary

4-Isopropoxypiperidine is studied for its role as a ligand in catalytic systems, which can enhance reaction efficiencies .

Methods of Application

It is used to synthesize catalysts that facilitate various chemical reactions, improving yields and selectivity .

Results and Outcomes

The development of these catalysts has significant implications for industrial processes, making them more sustainable and cost-effective .

Propiedades

IUPAC Name |

4-propan-2-yloxypiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-7(2)10-8-3-5-9-6-4-8/h7-9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKGXJBAAWCGBQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80615095 | |

| Record name | 4-[(Propan-2-yl)oxy]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80615095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Isopropoxypiperidine | |

CAS RN |

43139-18-0 | |

| Record name | 4-[(Propan-2-yl)oxy]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80615095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(propan-2-yloxy)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

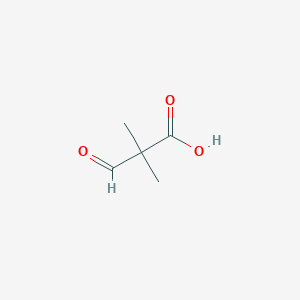

![Disodium;2-[carboxylatomethyl(methyl)amino]acetate](/img/structure/B1603419.png)

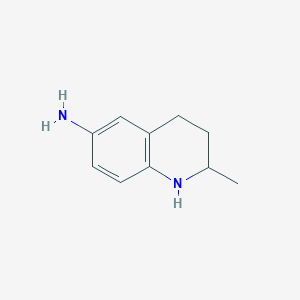

![3-Bromofuro[3,2-c]pyridin-4-amine](/img/structure/B1603420.png)

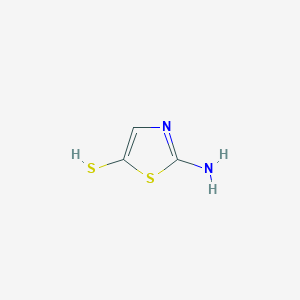

![N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine dihydrochloride](/img/structure/B1603427.png)

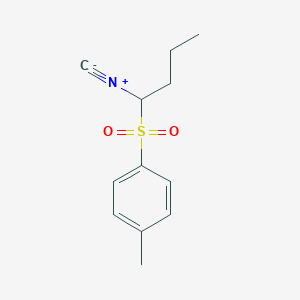

![[2-(Tetrahydropyran-4-yloxy)phenyl]methylamine](/img/structure/B1603429.png)